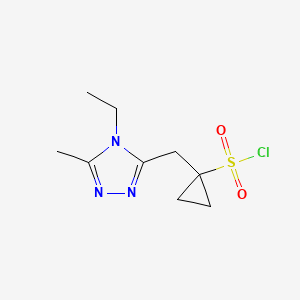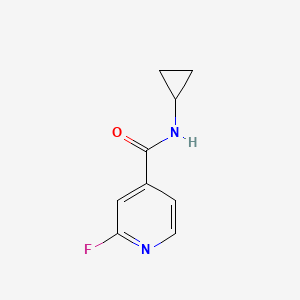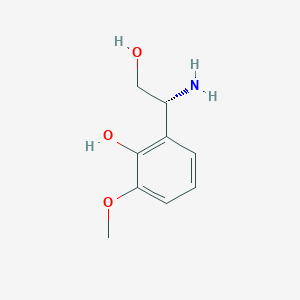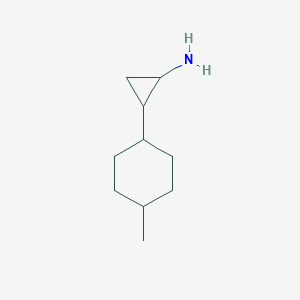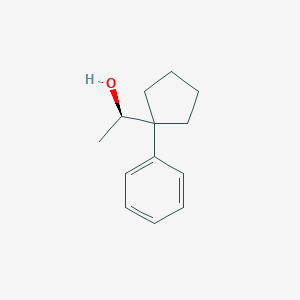
4-(2-(Pyrrolidin-3-yl)ethyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-(Pyrrolidin-3-yl)ethyl)morpholine is a compound that features a morpholine ring substituted with a pyrrolidine moiety. This compound is part of a broader class of heterocyclic compounds, which are known for their diverse biological activities and applications in medicinal chemistry.
Méthodes De Préparation
The synthesis of 4-(2-(Pyrrolidin-3-yl)ethyl)morpholine can be achieved through various synthetic routes. One common method involves the reaction of pyrrolidine with an appropriate morpholine derivative under controlled conditions. Industrial production methods often involve the dehydration of diethanolamine with concentrated sulfuric acid or the reaction of bis(2-chloroethyl)ether with ammonia .
Analyse Des Réactions Chimiques
4-(2-(Pyrrolidin-3-yl)ethyl)morpholine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be substituted with various functional groups using reagents like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-(2-(Pyrrolidin-3-yl)ethyl)morpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It serves as a scaffold for the development of new pharmaceuticals.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(2-(Pyrrolidin-3-yl)ethyl)morpholine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
4-(2-(Pyrrolidin-3-yl)ethyl)morpholine can be compared with other similar compounds, such as:
Pyrrolidine: A five-membered nitrogen-containing heterocycle known for its biological activities.
Morpholine: A six-membered ring containing both nitrogen and oxygen, widely used in organic synthesis.
Pyrrolidinone: A derivative of pyrrolidine with a carbonyl group, known for its diverse biological activities. The uniqueness of this compound lies in its combined structural features, which confer unique chemical and biological properties.
Propriétés
Formule moléculaire |
C10H20N2O |
|---|---|
Poids moléculaire |
184.28 g/mol |
Nom IUPAC |
4-(2-pyrrolidin-3-ylethyl)morpholine |
InChI |
InChI=1S/C10H20N2O/c1-3-11-9-10(1)2-4-12-5-7-13-8-6-12/h10-11H,1-9H2 |
Clé InChI |
VMGBHMPKUBDVQO-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC1CCN2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


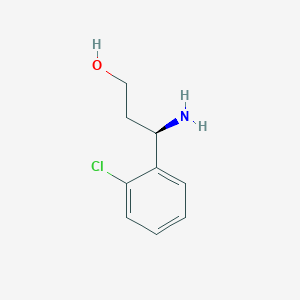
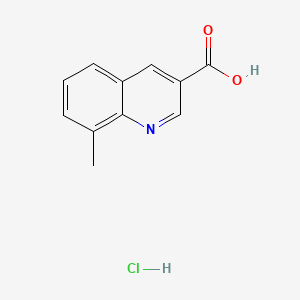
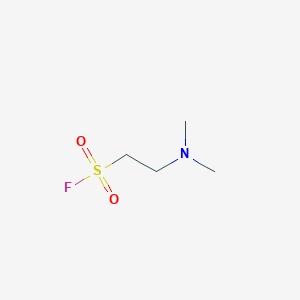
![[1-(4-Nitro-phenyl)-cyclopropyl]-methanol](/img/structure/B13622452.png)

